1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, also known as Pimavanserin, is a selective serotonin inverse agonist and antagonist that is used to treat hallucinations and delusions associated with Parkinson's disease psychosis. The chemical structure of Pimavanserin consists of a piperazine ring with a 4-methoxyphenyl and a 4-methylpiperidin-1-yl sulfonyl group attached to it.
Mechanism of Action
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine works by selectively blocking the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, cognition, and perception. By blocking this receptor, this compound reduces the activity of the serotonin system, which is believed to be overactive in patients with Parkinson's disease psychosis. This results in a reduction in hallucinations and delusions without worsening motor function.
Biochemical and physiological effects:
This compound has been shown to have a favorable safety profile with few adverse effects. It is well-tolerated by patients and does not have any significant effects on cardiovascular, respiratory, or renal function. This compound does not interact with other medications commonly used to treat Parkinson's disease, which makes it a useful addition to the treatment regimen for patients with Parkinson's disease psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in neuropsychiatric disorders and to test the efficacy of drugs that target this receptor. However, one limitation of using this compound in lab experiments is its high cost, which may limit its availability for some researchers.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine. One area of interest is the potential use of this compound in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of new drugs that target the serotonin system and other neurotransmitter systems that are involved in the regulation of mood, cognition, and perception. Additionally, further research is needed to understand the long-term effects of this compound on motor function and to identify any potential drug interactions with other medications commonly used to treat Parkinson's disease.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 4-methylpiperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified by column chromatography. The yield of the synthesis is approximately 60%.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has been extensively studied for its efficacy in treating hallucinations and delusions associated with Parkinson's disease psychosis. It has been shown to be effective in reducing the severity of these symptoms without worsening motor function in patients with Parkinson's disease. This compound has also been studied for its potential use in treating other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and bipolar disorder.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-15-7-9-19(10-8-15)24(21,22)20-13-11-18(12-14-20)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFTIYXZVFJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.